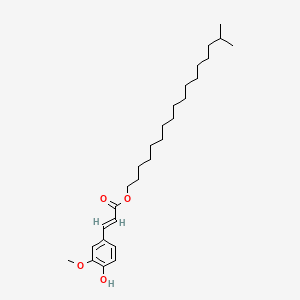

Isostearyl ferulate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

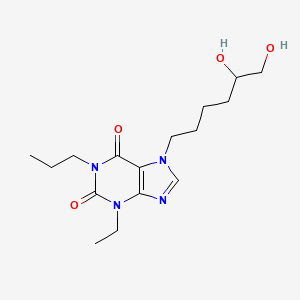

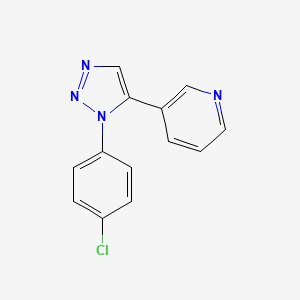

Isostearyl ferulate is a compound that combines isostearyl alcohol (iso-1-octadecanol) with ferulic acid (4-hydroxy-3-methoxycinnamic acid). It is primarily used in cosmetic products for its skin conditioning properties . The compound is known for its antioxidant properties, which help in maintaining skin health and preventing damage caused by free radicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isostearyl ferulate can be synthesized through esterification reactions. One efficient method involves the use of microwave irradiation, which significantly reduces the reaction time and increases the yield of the product . The reaction typically involves the esterification of ferulic acid with isostearyl alcohol in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs mechanoenzymatic methods. This involves the use of twin screw extrusion techniques combined with lipase catalysis. Optimal conditions for this method include a specific temperature, enzyme concentration, and reaction time to achieve high yields and efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Isostearyl ferulate undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis.

Hydrolysis: Breaking down the ester bond to yield ferulic acid and isostearyl alcohol.

Transesterification: Exchange of the ester group with another alcohol.

Common Reagents and Conditions

Catalysts: Lipase enzymes, acids, or bases.

Solvents: Organic solvents like ethanol or methanol.

Conditions: Reactions are typically carried out under controlled temperatures and pH levels to optimize yield and efficiency.

Major Products

The major products formed from these reactions include ferulic acid, isostearyl alcohol, and various esters depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Isostearyl ferulate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

Wirkmechanismus

The mechanism of action of isostearyl ferulate primarily involves its antioxidant properties. The ferulic acid moiety readily forms a resonant-stable phenoxy radical, which helps in neutralizing free radicals and preventing oxidative damage. This mechanism is crucial in its applications in skincare and neuroprotection . Additionally, it modulates various signaling pathways and interacts with multiple receptors or enzymes to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Isostearyl ferulate can be compared with other ferulic acid derivatives such as:

Ferulic acid: The parent compound, known for its potent antioxidant properties.

Ethyl ferulate: Similar antioxidant activity but differs in its ester group.

Methyl ferulate: Another ester derivative with comparable antioxidant properties.

This compound stands out due to its unique combination of isostearyl alcohol and ferulic acid, which enhances its skin conditioning properties and makes it particularly suitable for cosmetic applications .

Eigenschaften

CAS-Nummer |

675584-24-4 |

|---|---|

Molekularformel |

C28H46O4 |

Molekulargewicht |

446.7 g/mol |

IUPAC-Name |

16-methylheptadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H46O4/c1-24(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-22-32-28(30)21-19-25-18-20-26(29)27(23-25)31-3/h18-21,23-24,29H,4-17,22H2,1-3H3/b21-19+ |

InChI-Schlüssel |

MWSZIMKFELTDLK-XUTLUUPISA-N |

Isomerische SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)